molecular formula C15H16INO3 B383493 N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide CAS No. 611186-95-9

N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide

Cat. No. B383493
CAS RN: 611186-95-9
M. Wt: 385.2g/mol
InChI Key: QSGLUDKQNKBCFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N-(4-butoxyphenyl)acetamide” has been reported in several studies . The compound is typically synthesized via an SN2 nucleophilic substitution reaction from N-(4-hydroxyphenyl)acetamide (paracetamol), 1-bromobutane, and sodium hydroxide .


Chemical Reactions Analysis

The synthesis of “N-(4-butoxyphenyl)acetamide” involves an SN2 nucleophilic substitution reaction . This reaction is favored due to the preferred conditions of low steric hindrance around the alpha carbon, allowing iodide to attack from the back and attach to the electrophile during the second step, the transition state .

Scientific Research Applications

  • Radiosensitization and Antitumor Activity : One study focused on the synthesis of nitrothiophenes with substituents evaluated as radiosensitizers and bioreductively activated cytotoxins. The most potent radiosensitizers featured strong tertiary amine bases or oxiranes in the side chain, indicating potential applications in enhancing radiotherapy effectiveness (Threadgill et al., 1991).

  • Crystal Structure Analysis : Research on the crystal structure and Hirshfeld surface analysis of a compound synthesized from semicarbazide highlighted the importance of understanding molecular interactions, which could guide the design of molecules with desired physical and chemical properties (Prabhuswamy et al., 2016).

  • Antitumor Agents : The development of imidazotetrazines as novel broad-spectrum antitumor agents illustrates the ongoing search for effective cancer treatments. Such compounds may act as prodrug modifications, highlighting the therapeutic potential of structurally complex molecules (Stevens et al., 1984).

  • Synthesis of Arylazothiazole Disperse Dyes : Another study synthesized novel arylazothiazole disperse dyes containing selenium, demonstrating applications in textile dyeing and biological activities. This research underscores the multifaceted applications of chemically synthesized compounds, from industrial applications to potential antimicrobial and antitumor activities (Khalifa et al., 2015).

  • Antiviral Activity : The compound SBI-0090799 was identified as a potent inhibitor of Zika virus replication, functioning through the inhibition of NS4A-mediated formation of viral replication compartments. This discovery represents a significant step towards developing treatments for diseases caused by the Zika virus, showcasing the importance of chemical synthesis in addressing public health challenges (Riva et al., 2021).

Safety and Hazards

The safety data sheet for “4-n-Butoxyphenyl isocyanate” indicates that it may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation. It is also harmful if swallowed or inhaled . The safety data for “4-BUTOXYACETANILIDE” indicates similar hazards .

properties

IUPAC Name

N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16INO3/c1-2-3-10-19-12-6-4-11(5-7-12)17-15(18)13-8-9-14(16)20-13/h4-9H,2-3,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGLUDKQNKBCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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